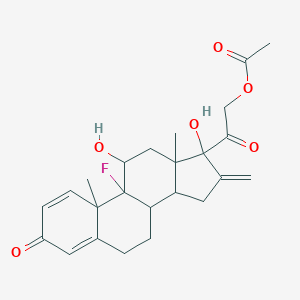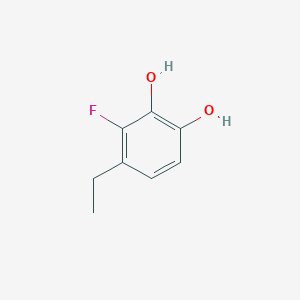
4-Ethyl-3-fluorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-fluorobenzene-1,2-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Ethyl-3-fluoro-1,2-benzenediol and is a fluorinated derivative of hydroquinone. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-Ethyl-3-fluorobenzene-1,2-diol has not been fully elucidated. However, it has been suggested that the compound may act as a radical scavenger and may inhibit the production of reactive oxygen species (ROS) in cells. It has also been suggested that the compound may interact with proteins and enzymes in cells and modulate their activity.
生化学的および生理学的効果
Studies have shown that 4-Ethyl-3-fluorobenzene-1,2-diol has antioxidant properties and may protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and may reduce inflammation in cells. In addition, the compound has been found to have cytotoxic effects on cancer cells and may be a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 4-Ethyl-3-fluorobenzene-1,2-diol in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily purified using standard techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for research on 4-Ethyl-3-fluorobenzene-1,2-diol. One potential direction is to study the compound's potential applications in the field of organic electronics and to develop new materials based on this compound. Another direction is to study the compound's mechanism of action in more detail and to identify its molecular targets in cells. Finally, further studies are needed to investigate the compound's potential applications in the field of pharmaceuticals and to identify its potential as a drug candidate for the treatment of various diseases.
合成法
The synthesis of 4-Ethyl-3-fluorobenzene-1,2-diol has been reported using different methods. One of the most common methods involves the reaction of ethylbenzene with fluorine gas in the presence of a catalyst such as iron(III) fluoride. Another method involves the reaction of 4-ethylphenol with fluorine gas in the presence of an oxidant such as hydrogen peroxide. The yield of the compound using these methods has been reported to be around 50-60%.
科学的研究の応用
4-Ethyl-3-fluorobenzene-1,2-diol has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit good electron transport properties and has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of pharmaceuticals as a potential drug candidate for the treatment of various diseases.
特性
CAS番号 |
158641-49-7 |
|---|---|
製品名 |
4-Ethyl-3-fluorobenzene-1,2-diol |
分子式 |
C8H9FO2 |
分子量 |
156.15 g/mol |
IUPAC名 |
4-ethyl-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9FO2/c1-2-5-3-4-6(10)8(11)7(5)9/h3-4,10-11H,2H2,1H3 |
InChIキー |
KPBQNVFTWFTTOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)O)O)F |
正規SMILES |
CCC1=C(C(=C(C=C1)O)O)F |
同義語 |
1,2-Benzenediol, 4-ethyl-3-fluoro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




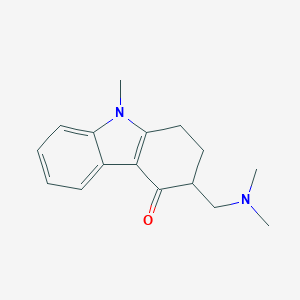
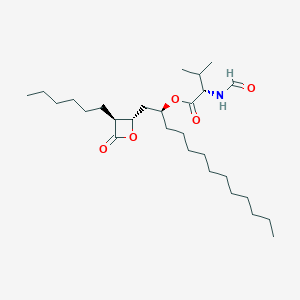
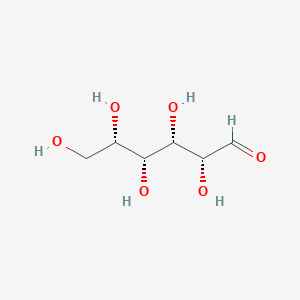
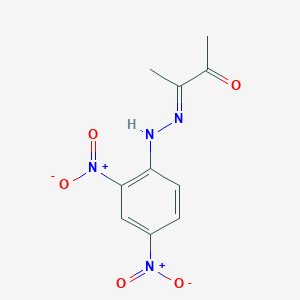
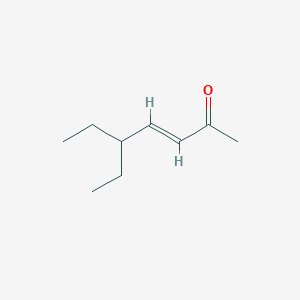
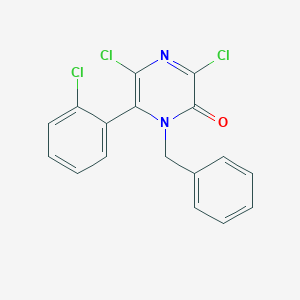
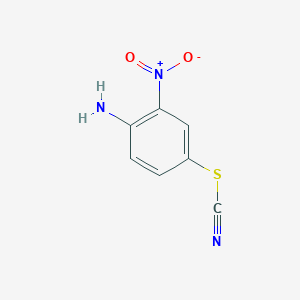
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
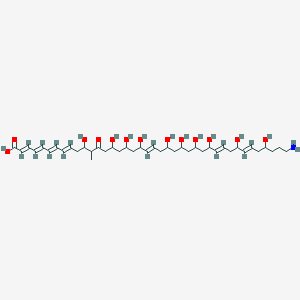
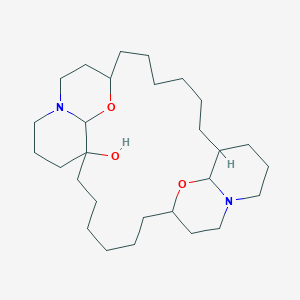
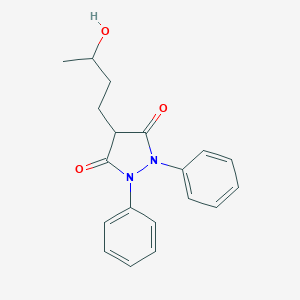
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
